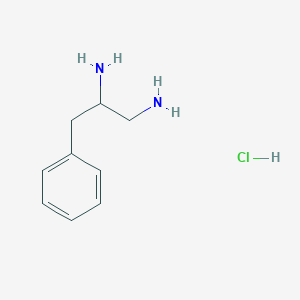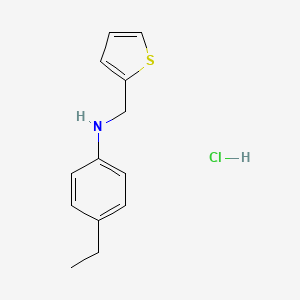
2-(Aminooxy)-2-methylpropane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminooxy)-2-methylpropane-1-thiol is an organic compound that features both an aminooxy group and a thiol group. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both aminooxy and thiol groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-2-methylpropane-1-thiol can be achieved through several methods. One common approach involves the reaction of isobutene with chlorine and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then hydrolyzed to obtain N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to yield 2-amino-2-methyl-1-propanol
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminooxy)-2-methylpropane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aminooxy group can participate in reduction reactions, forming hydroxylamines.
Substitution: Both the aminooxy and thiol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydroxylamines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Aminooxy)-2-methylpropane-1-thiol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Aminooxy)-2-methylpropane-1-thiol involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminooxyacetic acid: Shares the aminooxy group but lacks the thiol group.
2-Amino-2-methyl-1-propanol: Similar backbone but lacks the aminooxy and thiol groups.
Uniqueness
2-(Aminooxy)-2-methylpropane-1-thiol is unique due to the presence of both aminooxy and thiol groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and industrial purposes.
Propriétés
Formule moléculaire |
C4H11NOS |
|---|---|
Poids moléculaire |
121.20 g/mol |
Nom IUPAC |
O-(2-methyl-1-sulfanylpropan-2-yl)hydroxylamine |
InChI |
InChI=1S/C4H11NOS/c1-4(2,3-7)6-5/h7H,3,5H2,1-2H3 |
Clé InChI |
IKASSUUSDIDQBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CS)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)
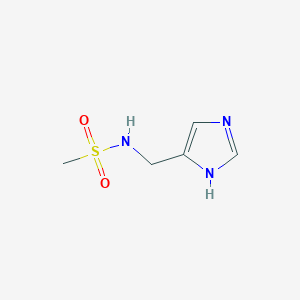
![(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride](/img/structure/B12826159.png)
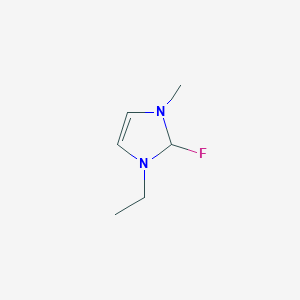
![(2Z)-2-AMino-3-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-2-butenedinitrile](/img/structure/B12826170.png)
![1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea](/img/structure/B12826182.png)
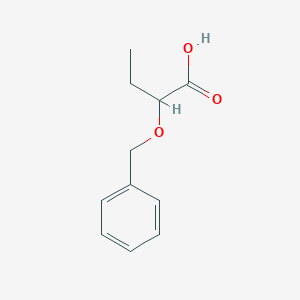
![2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride](/img/structure/B12826190.png)
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)
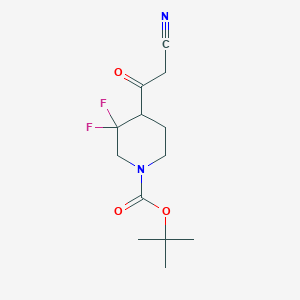
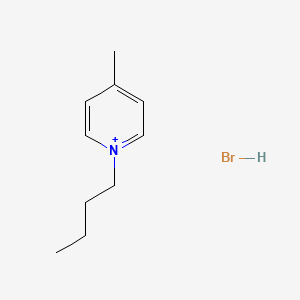
![4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B12826212.png)
